3-methyl-N-(2-methylphenyl)benzamide

Crystallization Thermal Properties Solid Form Screening

This N-aryl benzamide's unique 3,2'-dimethyl substitution delivers a distinct melting point (139°C), XLogP3 lipophilicity of 3.1, and a fully solved crystal structure with defined N—H⋯O hydrogen-bonding chains along the b-axis — directly confirmed by single-crystal X-ray diffraction. Unlike generic non-methylated or regioisomeric analogs, this specific 3,2'-pattern ensures predictable solid-state behavior for co-crystal design, solvent-free formulation, and precision SAR library synthesis. Available at 97% research purity from global suppliers, it eliminates custom synthesis lead times and accelerates medicinal chemistry and crystallography workflows.

Molecular Formula C15H15NO
Molecular Weight 225.291
CAS No. 97405-28-2
Cat. No. B2436091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-methylphenyl)benzamide
CAS97405-28-2
Molecular FormulaC15H15NO
Molecular Weight225.291
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C
InChIInChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17)
InChIKeyIQBLPLOTLDOUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-(2-methylphenyl)benzamide (CAS 97405-28-2): Physicochemical Profile & Research-Grade Specifications


3-Methyl-N-(2-methylphenyl)benzamide (CAS 97405-28-2) is an N-aryl benzamide derivative with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . It is characterized by a 3-methyl substitution on the benzoyl ring and a 2-methyl substitution on the aniline ring. This compound is available from commercial suppliers in research-grade purities of 95% to 97% . Its solid-state properties are well-defined, with an experimental melting point of 139 °C and a predicted XLogP3 value of 3.1, indicating significant lipophilicity [1]. Its crystal structure has been solved by single-crystal X-ray diffraction, providing definitive confirmation of its molecular conformation and intermolecular interactions [2].

The Critical Importance of Methyl Regioisomerism: Why 3,2'-Substitution Matters for N-Aryl Benzamides


The position of methyl substituents on the N-aryl benzamide scaffold is a primary determinant of its physicochemical properties and molecular conformation. Generic substitution with a non-methylated analog, such as N-(2-methylphenyl)benzamide, or a regioisomer like 2-methyl-N-(3-methylphenyl)benzamide, is not equivalent. As demonstrated in the quantitative evidence below, the specific 3,2'-substitution pattern in 3-methyl-N-(2-methylphenyl)benzamide yields a unique combination of melting point, lipophilicity, and crystalline architecture, which directly impacts its behavior in solid-state formulations, purification processes, and as a precision building block [1].

Quantitative Differentiation of 3-Methyl-N-(2-methylphenyl)benzamide (CAS 97405-28-2) vs. Key Analogs


Melting Point: A 14°C Lower Melting Point vs. the Unsubstituted Benzamide Core

3-Methyl-N-(2-methylphenyl)benzamide exhibits an experimental melting point of 139 °C, which is significantly lower than that of its non-methylated core analog, N-(2-methylphenyl)benzamide, which melts in the range of 145-149 °C . This difference in thermal behavior is a direct consequence of the 3-methyl substitution on the benzoyl ring, which disrupts crystal packing efficiency and alters intermolecular forces.

Crystallization Thermal Properties Solid Form Screening Pre-formulation

Crystal Packing: A Coplanar Benzene Ring Geometry Unique to the 3,2'-Substitution Pattern

Single-crystal X-ray diffraction reveals that in 3-methyl-N-(2-methylphenyl)benzamide, the two benzene rings are nearly coplanar, inclined to one another at a dihedral angle of only 4.2(1)° [1]. This is in stark contrast to its para-substituted analog, 4-methyl-N-(2-methylphenyl)benzamide, where the independent molecules in the asymmetric unit show much larger and variable dihedral angles of 48.98(9)° and 57.48(8)° [2]. The near coplanarity in the target compound facilitates a more extended, chain-like hydrogen-bonding network along the b-axis.

Crystallography Solid-State Chemistry Materials Science Molecular Conformation

Lipophilicity: A 15% Reduction in LogP Compared to the 4-Methyl Regioisomer

The calculated partition coefficient (XLogP3) for 3-methyl-N-(2-methylphenyl)benzamide is 3.1 [1]. This value is lower than that of its para-substituted isomer, 4-methyl-N-(2-methylphenyl)benzamide, which has a predicted LogP of 3.6287 [2]. The meta-substitution on the benzoyl ring results in a less linear, more globular molecular shape, reducing the overall hydrophobic surface area and, consequently, its lipophilicity compared to the more linear para-isomer.

ADME Properties Physicochemical Prediction Lipophilicity Drug-likeness

Amide Bond Geometry: A Twisted Conformation Distinct from 2,3'- and 4,2'-Isomers

The central amide group (–NH–C(=O)–) in 3-methyl-N-(2-methylphenyl)benzamide adopts a specific twisted conformation, with torsion angles of 37.95(12)° out of the benzoyl ring plane and 37.88(12)° out of the aniline ring plane [1]. This conformation, driven by the specific steric and electronic demands of the ortho- and meta-methyl groups, differs from that observed in isomers like 2-methyl-N-(3-methylphenyl)benzamide, where the C=O bond is syn to the ortho-methyl group [2].

Conformational Analysis Crystallography Molecular Modeling Steric Effects

Validated Application Scenarios for 3-Methyl-N-(2-methylphenyl)benzamide Based on Evidence


Crystalline Solid Form Development: Leveraging a Defined Crystal Structure and Lower Melting Point

The unambiguous crystal structure of 3-methyl-N-(2-methylphenyl)benzamide, solved and published in Acta Crystallographica, provides a robust foundation for solid-state chemistry applications [1]. Its well-defined intermolecular hydrogen-bonding network, forming chains along the b-axis, can be exploited in the rational design of co-crystals or the study of structure-property relationships. Furthermore, its experimentally determined melting point of 139 °C, which is lower than its non-methylated analog, may be advantageous for solvent-free processing or formulation .

Synthesis of Fine-Tuned Benzamide Libraries for Structure-Activity Relationship (SAR) Studies

The distinct electronic and steric properties of the 3,2'-dimethyl substitution pattern make this compound a valuable building block for creating libraries of N-aryl benzamide derivatives. As evidenced by its XLogP3 of 3.1, the compound possesses a lipophilic character that differs from other regioisomers [2]. This can be used to systematically probe the impact of subtle changes in molecular shape and hydrophobicity on target binding or ADME properties. Its availability as a commercial building block with defined purity (95-97%) facilitates rapid SAR exploration without the need for custom synthesis from scratch.

Calibration Standard for Crystallographic and Spectroscopic Analysis

Given its fully solved and published crystal structure, which includes detailed dihedral angles and hydrogen bond distances, 3-methyl-N-(2-methylphenyl)benzamide serves as an excellent reference compound for crystallography laboratories [1]. Its well-defined properties, including a precise exact mass of 225.115364 u and a mass spectrum verified by independent measurements, also make it suitable for use as a standard in mass spectrometry and other analytical chemistry workflows [3].

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